

Spectroscopic Profile of L-Menthyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *L-Menthyl acetate*

Cat. No.: *B046590*

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This technical guide provides an in-depth overview of the key spectroscopic data for **L-Menthyl acetate**, a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical industries. Understanding the spectroscopic characteristics of this compound is crucial for quality control, structural elucidation, and metabolic studies. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **L-Menthyl acetate** exhibits characteristic signals corresponding to the protons of the menthyl and acetyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	4.71	ddd	10.9, 10.9, 4.4
H-2	1.68	m	
H-3 (ax)	1.05	m	
H-3 (eq)	1.68	m	
H-4	1.50	m	
H-5 (ax)	0.95	m	
H-5 (eq)	1.68	m	
H-6	2.00	m	
CH ₃ (C7)	0.90	d	6.5
CH(CH ₃) ₂ (C8)	1.43	m	
CH(CH ₃) ₂	0.77	d	7.0
CH(CH ₃) ₂	0.88	d	7.0
OCOCH ₃	2.04	s	

Note: The assignments are based on typical values for menthyl derivatives and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **L-Menthyl acetate**.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1	74.4
C-2	47.2
C-3	34.3
C-4	41.0
C-5	23.7
C-6	31.5
C-7	22.1
C-8	26.5
C-9	16.5
C-10	20.8
C=O	170.8
OCOCH ₃	21.3

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **L-Menthyl acetate** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

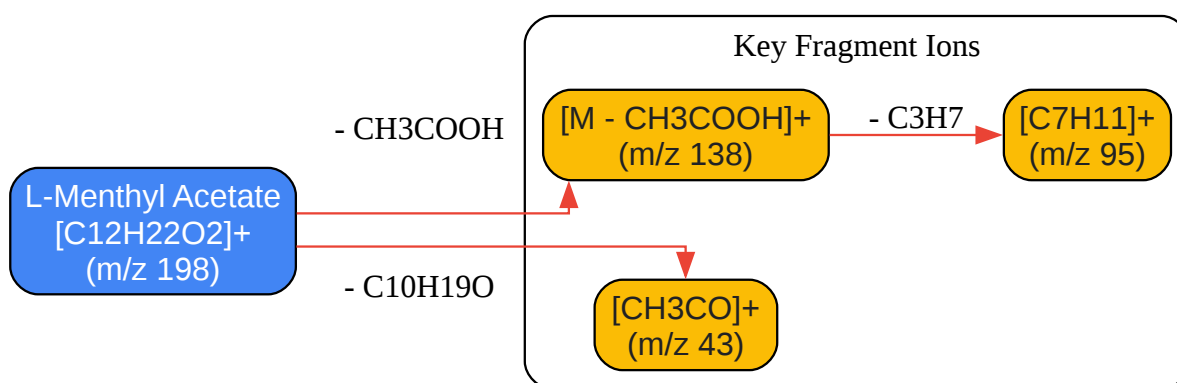
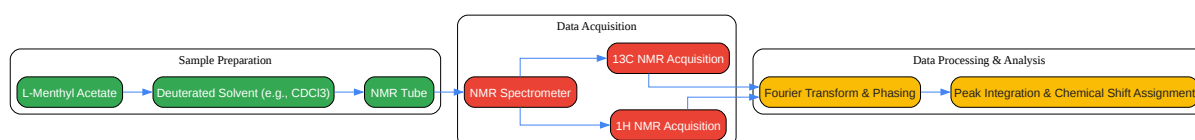
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition:

- ¹H NMR:** A standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

The general workflow for NMR analysis is depicted below.



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